Picropodophyllin

Vue d'ensemble

Description

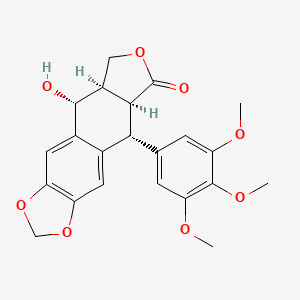

Picropodophyllin is a naturally occurring aryltetralin lignan found in the roots of the Podophyllum hexandrum plant. It is an epimer of podophyllotoxin and exhibits significant biological activities, including antitumor, antifungal, and insecticidal properties . This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Picropodophyllin can be synthesized through various chemical routes. One common method involves the biotransformation of podophyllotoxin using specific bacterial strains such as Pseudomonas aeruginosa . This process involves the isomerization and hydrolysis of podophyllotoxin to produce picropodophyllotoxin and podophyllic acid.

Industrial Production Methods

Industrial production of picropodophyllotoxin typically involves the extraction and purification from the roots of Podophyllum hexandrum. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Picropodophyllin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of picropodophyllotoxin, which can exhibit different biological activities. For example, oxidation can lead to the formation of podophyllic acid .

Applications De Recherche Scientifique

Glioblastoma

Case Study:

In vitro studies have demonstrated that picropodophyllin effectively inhibits the growth of glioblastoma cell lines. In one study, treatment with this compound resulted in reduced tumor volume in xenografted mice, indicating its potential as a therapeutic agent for glioblastoma .

| Study Type | Result |

|---|---|

| In vitro | Growth inhibition in 11 out of 12 glioblastoma cell lines |

| In vivo | Significant tumor regression in xenografted models |

Epithelial Ovarian Cancer

Case Study:

Research showed that this compound decreased cell viability in the SKOV-3 epithelial ovarian cancer cell line. In vivo experiments using nude mice demonstrated that this compound reduced tumor volume when combined with cisplatin, suggesting a synergistic effect .

| Treatment Group | Tumor Volume Reduction |

|---|---|

| Control | - |

| This compound | Significant |

| Cisplatin | Moderate |

| Combination | Most effective |

Uveal Melanoma

Case Study:

In a study involving uveal melanoma cell lines, this compound was found to inhibit tumor growth significantly. The compound not only reduced tumor size but also decreased vascular endothelial growth factor (VEGF) levels, which are critical for tumor angiogenesis .

| Cell Line | IC50 (μM) | VEGF Expression Reduction |

|---|---|---|

| OCM-1 | <0.05 | Significant |

| OCM-3 | <0.05 | Significant |

| OCM-8 | <0.05 | Significant |

Additional Findings

This compound has also been investigated for its effects on other cancers such as hepatocellular carcinoma and rhabdomyosarcoma. Studies indicate that it can suppress cell proliferation and induce apoptosis across various cancer types through both IGF-1R-dependent and independent mechanisms .

Safety and Tolerability

Clinical trials have reported that this compound is well tolerated in vivo, exhibiting minimal hepatotoxicity and renal toxicity. This safety profile enhances its appeal as a therapeutic agent .

Mécanisme D'action

Picropodophyllin exerts its effects primarily by inducing apoptosis in cancer cells. It activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to cell cycle arrest and apoptosis . Additionally, it inhibits the insulin-like growth factor-1 receptor (IGF-1R), which plays a role in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Podophyllotoxin: An epimer of picropodophyllotoxin with similar biological activities.

Etoposide: A derivative of podophyllotoxin used as a chemotherapeutic agent.

Teniposide: Another podophyllotoxin derivative with anticancer properties.

Uniqueness

Picropodophyllin is unique due to its specific mechanism of action and its ability to selectively induce apoptosis in cancer cells through the JNK/p38 MAPK pathways . This makes it a promising candidate for developing targeted anticancer therapies.

Activité Biologique

Picropodophyllin (PPP), a cyclolignan derived from the plant Podophyllum peltatum, has emerged as a promising anticancer agent due to its selective inhibition of the insulin-like growth factor-1 receptor (IGF-1R). This article delves into the biological activity of PPP, focusing on its mechanisms of action, effects on various cancer types, and relevant case studies.

This compound primarily exerts its anticancer effects through the following mechanisms:

- Inhibition of IGF-1R : PPP selectively inhibits IGF-1R phosphorylation, thereby blocking downstream signaling pathways such as Akt and MAPK (extracellular signal-regulated kinase) .

- Cell Cycle Arrest : PPP induces a G2/M phase arrest in cancer cells, characterized by increased CDK1 activity and the prevention of centrosome separation, leading to mitotic catastrophe .

- Induction of Apoptosis : Studies have shown that PPP can induce apoptosis in various cancer cell lines, with a significant increase in apoptotic markers like cleaved PARP and reduced Mcl-1 levels .

Efficacy Against Various Cancer Types

The efficacy of PPP has been demonstrated across multiple cancer types, including:

1. Uveal Melanoma Study

A study involving four different uveal melanoma cell lines (OCM-1, OCM-3, OCM-8, 92–1) demonstrated that PPP effectively inhibited cell growth with an IC50 of less than 0.05 μM. The study also observed a significant reduction in vascular endothelial growth factor (VEGF) expression in treated tumors, indicating potential anti-angiogenic effects .

2. Ewing's Sarcoma Research

Research on Ewing's sarcoma cells A673 and SK-ES-1 revealed that PPP inhibited cell proliferation and triggered apoptosis. The study highlighted the need for further exploration into the specific signaling pathways involved in these effects .

Toxicity Profile

PPP has shown a favorable toxicity profile in preclinical studies. It does not significantly interfere with normal tissue function or cause severe side effects at therapeutic doses. This selectivity is attributed to its ability to inhibit IGF-1R without affecting the insulin receptor or other closely related tyrosine kinase receptors .

Propriétés

IUPAC Name |

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347791 | |

| Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-76-1 | |

| Record name | Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Picropodophyllotoxin?

A1: Picropodophyllotoxin (PPT) primarily exerts its anticancer activity by inhibiting microtubule assembly. It binds to tubulin, the building block of microtubules, disrupting their formation and dynamics. This interference with microtubule function disrupts essential cellular processes like mitosis, ultimately leading to cell cycle arrest and apoptosis [, , ].

Q2: How does PPT's mechanism differ from other podophyllotoxin derivatives like etoposide?

A2: While PPT targets microtubules, some derivatives like etoposide lack this activity []. Etoposide exerts its anticancer effects primarily by inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This distinction highlights the diverse mechanisms of action within the podophyllotoxin family.

Q3: Does PPT impact other signaling pathways besides those related to microtubules?

A3: Research suggests that PPT can influence multiple signaling pathways. For instance, studies show it can induce apoptosis in esophageal squamous cell carcinoma cells through reactive oxygen species (ROS) generation and activation of the JNK/p38 MAPK pathways []. In human colorectal cancer cells, PPT was found to induce G1 cell cycle arrest and apoptosis, also via ROS generation and activation of the p38 MAPK signaling pathway [].

Q4: What are the downstream effects of PPT's interaction with its targets?

A5: The downstream effects of PPT depend on its target. When PPT binds to tubulin, it disrupts microtubule dynamics, leading to mitotic arrest, ultimately triggering apoptotic pathways [, , ]. When interacting with receptors like EGFR and MET, PPT can inhibit their downstream signaling, impacting cell proliferation and survival []. Further research is needed to fully elucidate the complete range of downstream effects and their implications in different cellular contexts.

Q5: What is the molecular formula and weight of PPT?

A5: The molecular formula of PPT is C22H22O8, and its molecular weight is 414.40 g/mol.

Q6: Are there specific spectroscopic data characteristics of PPT?

A7: Yes, PPT can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have employed these techniques to analyze PPT and its derivatives, providing valuable structural information [, , ]. For example, EI mass spectrometry can distinguish between the 2-epimers of podophyllotoxin and its esters, including PPT, by analyzing the relative abundance of specific fragment ions [, ].

Q7: How do structural modifications of PPT affect its activity?

A8: SAR studies have illuminated the relationship between PPT's structure and its activity. For example, the presence of a free hydroxyl group at the 4'-position appears essential for DNA breakage activity []. Epimerization at the 4-position of the podophyllotoxin rings enhances activity, while glucosylation at the 4-position diminishes it [, ]. These findings highlight how subtle structural changes can significantly impact PPT's biological activity.

Q8: Are there structural modifications that improve PPT's potency or selectivity?

A9: Research suggests that certain modifications can influence PPT's potency and selectivity. For example, in a study investigating insecticidal activity, podophyllotoxin exhibited higher potency than PPT and epipodophyllotoxin. Additionally, the 4'-hydroxyl series showed lower insecticidal activity compared to the 4'-oxymethyl series []. Further investigations into specific structural modifications could lead to the development of more potent and selective PPT analogs for therapeutic applications.

Q9: What cell lines have been used to study PPT's in vitro efficacy?

A9: PPT's in vitro efficacy has been investigated in various cancer cell lines, including:

- Human esophageal squamous cell carcinoma cells (KYSE 30 and KYSE 450) []

- Human colorectal cancer cells (HCT116) []

- Gefitinib-resistant non-small lung cancer cells (HCC827GR) []

- Human promyeloid leukemic HL-60 cells []

- HeLa, CNE, SH-SY5Y, and K562 cell lines []

Q10: Have any animal models been used to study PPT's in vivo activity?

A11: Yes, PPT's anti-angiogenic activity was studied using a chick chorioallantoic membrane (CAM) model []. Additionally, a study investigating the compound's effect on colon DNA damage utilized athymic mice injected with GH-secreting xenografts []. These models provide valuable insights into PPT's potential therapeutic effects in vivo.

Q11: What analytical methods are used to characterize and quantify PPT?

A11: Common analytical techniques used to characterize and quantify PPT include:

- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify PPT and its derivatives in various matrices [, , ].

- Mass Spectrometry (MS): MS techniques like EI-MS are valuable for structural analysis and identifying specific PPT derivatives based on their fragmentation patterns [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPT, aiding in its identification and characterization [, ].

Q12: Has any research focused on developing specific analytical methods for PPT?

A15: Yes, a study focused on developing a reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of PPT, deoxypodophyllotoxin, and podophyllotoxin in Sabina vulgaris []. This method demonstrated good accuracy, precision, and sensitivity for quantifying these compounds in plant extracts.

Q13: Is there information about PPT's stability under various conditions?

A16: While specific data on PPT's stability might be limited in the provided research, a study explored the influence of acids and bases on the γ-lactone and C-2 configuration of podophyllotoxin []. Understanding the stability of PPT under different pH conditions is crucial for developing suitable formulations and storage conditions.

Q14: Are there studies exploring the biotransformation of PPT?

A17: Yes, researchers have explored the biotransformation of PPT using microbial and plant cell cultures [, , , ]. For instance, a study found that cell suspension cultures of Rheum palmatum could convert podophyllotoxin to PPT, while root cultures could generate epipodophyllotoxin and apopodophyllotoxin []. These biotransformation approaches may offer sustainable routes for producing PPT and other valuable derivatives.

Q15: What are the potential implications of PPT's interaction with IGF-1 signaling?

A18: While research on PPT's direct interaction with IGF-1 signaling is limited, studies highlight the importance of this pathway. For example, disruption of IGF-1 signaling in astrocytes was found to affect glutamate handling, potentially contributing to neurodegeneration []. Understanding the interplay between PPT and IGF-1 signaling could be crucial for elucidating its effects on cell growth, survival, and potential implications in various diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.